molecular formula C11H14N2O B1149212 Alline CAS No. 101053-34-3

Alline

Katalognummer: B1149212
CAS-Nummer: 101053-34-3
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: CBQYNPHHHJTCJS-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alline is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in several biochemical processes and its utility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alline typically involves the use of specific reagents and conditions to ensure the desired chemical structure is achieved. Common synthetic routes include:

    Oxidation of Alkenes: This method involves the oxidation of alkenes to form this compound.

    Hydration of Alkynes: Another method involves the hydration of alkynes, where water is added to the triple bond of an alkyne to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Alline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products

Vergleich Mit ähnlichen Verbindungen

Alline can be compared with other similar compounds to highlight its uniqueness:

Uniqueness

This compound’s unique chemical structure and reactivity make it distinct from these similar compounds. Its ability to participate in a wide range of chemical reactions and its diverse applications in various scientific fields underscore its importance.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study and application in scientific research.

Eigenschaften

CAS-Nummer

101053-34-3

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

(3aS,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-ol

InChI

InChI=1S/C11H14N2O/c1-13-7-6-11(14)8-4-2-3-5-9(8)12-10(11)13/h2-5,10,12,14H,6-7H2,1H3/t10-,11+/m0/s1

InChI-Schlüssel

CBQYNPHHHJTCJS-WDEREUQCSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)O

Isomerische SMILES

CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)O

Kanonische SMILES

CN1CCC2(C1NC3=CC=CC=C32)O

Synonyme

Pyrrolo[2,3-b]indol-3a(1H)-ol,2,3,8,8a-tetrahydro-1-Methyl-, (3aR,8aS)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.